![molecular formula C29H31N3O4 B3000446 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 894551-67-8](/img/structure/B3000446.png)
2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
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Description
2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.584. The purity is usually 95%.
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Scientific Research Applications
Co-crystal and Salt Formation
Quinoline derivatives are studied for their ability to form co-crystals and salts with other compounds. For instance, N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide forms co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These co-crystals and salts have been characterized for their structural properties, demonstrating quinoline derivatives' potential in material science and crystal engineering for developing new materials with desired physical and chemical properties (Karmakar, Kalita, & Baruah, 2009).
Spatial Orientation and Assembly
The study of different spatial orientations of amide derivatives on anion coordination reveals the structural diversity of quinoline derivatives. For example, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a tweezer-like geometry, which contributes to the understanding of molecular self-assembly and the design of channel-like structures through weak interactions (Kalita & Baruah, 2010).
Antimalarial Activity
Quinoline derivatives have been explored for their antimalarial activity. A series of compounds based on the quinoline structure demonstrated significant activity against resistant strains of malaria parasites, highlighting the potential of quinoline derivatives in developing new antimalarial drugs (Werbel et al., 1986).
Synthesis of Novel Compounds
The Passerini three-component reaction has been utilized to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, showcasing the versatility of quinoline derivatives in organic synthesis and the potential for creating a variety of biologically active compounds (Taran et al., 2014).
Structural Aspects and Fluorescence Properties
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides has provided insights into the fluorescence properties of these compounds. This research contributes to the development of materials with potential applications in sensing, imaging, and electronic devices (Karmakar, Sarma, & Baruah, 2007).
properties
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-5-20-8-12-24(13-9-20)31-28(33)18-32-25-16-27(36-4)26(35-3)15-21(25)14-22(29(32)34)17-30-23-10-6-19(2)7-11-23/h6-16,30H,5,17-18H2,1-4H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEGIFRXINLPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=C(C=C4)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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